zinc;2-hydroxyethanesulfonate
Description
Zinc 2-hydroxyethanesulfonate is the zinc salt of 2-hydroxyethanesulfonic acid (isethionic acid). Sodium 2-hydroxyethanesulfonate (sodium isethionate) is well-documented, with applications in pharmaceuticals and personal care products due to its surfactant properties and mildness . The zinc derivative likely shares the sulfonate group’s stability and chelation properties, which are critical in industrial and biomedical contexts.
Properties
CAS No. |
129756-32-7 |
|---|---|
Molecular Formula |
C4H10O8S2Zn |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
zinc;2-hydroxyethanesulfonate |
InChI |
InChI=1S/2C2H6O4S.Zn/c2*3-1-2-7(4,5)6;/h2*3H,1-2H2,(H,4,5,6);/q;;+2/p-2 |
InChI Key |
MIPUHXODPDOHCI-UHFFFAOYSA-L |
SMILES |
C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O.[Zn+2] |
Canonical SMILES |
C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O.[Zn+2] |
Synonyms |
Ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) typically involves the reaction of zinc oxide or zinc carbonate with 2-hydroxyethanesulfonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete dissolution of zinc salts and the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) is scaled up by using large reactors where zinc oxide or zinc carbonate is reacted with 2-hydroxyethanesulfonic acid. The reaction mixture is then filtered to remove any unreacted zinc compounds, and the filtrate is concentrated to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
zinc;2-hydroxyethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted ethanesulfonic acid compounds .
Scientific Research Applications
zinc;2-hydroxyethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) involves its interaction with molecular targets such as enzymes and receptors. The zinc ion in the compound can coordinate with various biological molecules, influencing their activity and function. This coordination can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Zinc Gluconate
- Chemical Formula : C₁₂H₂₂O₁₄Zn
- CAS RN : 4468-02-4
- Applications : Widely used in dietary supplements and lozenges for immune support. FCC-grade zinc gluconate has a purity of 97.0–102.0% and is water-soluble .
- Safety : Generally recognized as safe (GRAS) for oral consumption.
- Key Difference : Unlike zinc 2-hydroxyethanesulfonate, zinc gluconate is explicitly approved for food and pharmaceutical use, with established safety profiles.
Zinc Sulfate (Heptahydrate)
- Chemical Formula : ZnSO₄·7H₂O
- CAS RN : 7446-20-0
- Applications : Agricultural fertilizer, cell culture additive, and astringent in medical formulations .
- Solubility : Highly water-soluble (96 g/100 mL at 20°C).
- Safety : Causes irritation upon inhalation or skin contact; requires protective gear during handling .
- Key Difference : Zinc sulfate’s high solubility contrasts with the likely lower solubility of zinc 2-hydroxyethanesulfonate, which may limit its agricultural utility but enhance stability in formulations.
Zinc 2-Ethylhexanoate
- Chemical Formula : Zn(C₈H₁₅O₂)₂
- CAS RN : 136-53-8
- Applications : Catalyst in polyurethane production and corrosion inhibitor .
- Reactivity: Stable under normal conditions but reacts with oxidizing agents, producing zinc oxide fumes .
- Safety : Classified as a Category 2 eye irritant (H319); requires neoprene gloves, chemical goggles, and respiratory protection .
Zinc Phosphate
- Chemical Formula : Zn₃(PO₄)₂
- Applications : Anti-corrosive pigment in coatings and dental cement .
- Solubility : Insoluble in water, enhancing durability in protective coatings.
Research Findings and Data Tables
Table 1: Comparative Properties of Zinc Compounds
| Compound | CAS RN | Solubility | Primary Applications | Safety Profile |
|---|---|---|---|---|
| Zinc 2-hydroxyethanesulfonate | Not Available | Likely moderate | Biomedical research | Limited data; inferred mild |
| Zinc gluconate | 4468-02-4 | High (water) | Dietary supplements | GRAS, low toxicity |
| Zinc sulfate heptahydrate | 7446-20-0 | High (water) | Agriculture, cell culture | Irritant (skin/eyes) |
| Zinc 2-ethylhexanoate | 136-53-8 | Low (organic) | Industrial catalysts | Eye irritant (Category 2) |
| Zinc phosphate | 7779-90-0 | Insoluble | Corrosion inhibition | Low toxicity |
Table 2: Metabolic and Biomedical Relevance
Critical Analysis and Gaps
- Zinc 2-Hydroxyethanesulfonate: Limited direct studies exist, necessitating extrapolation from sodium isethionate data.
- Safety Data: Zinc 2-ethylhexanoate’s hazards highlight the need for rigorous toxicological studies on sulfonate analogs .
- Industrial vs. Biomedical Use : Sulfate and phosphate derivatives dominate industrial applications, whereas gluconate and sulfonates show promise in healthcare.
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